molecular formula C17H28N2O B14585188 Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61580-95-8

Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-

Cat. No.: B14585188
CAS No.: 61580-95-8
M. Wt: 276.4 g/mol
InChI Key: SVKGXNXFNRASBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound that features both morpholine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .

Properties

CAS No.

61580-95-8

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

4-[(3-methylidene-2-piperidin-1-ylcyclohexen-1-yl)methyl]morpholine

InChI

InChI=1S/C17H28N2O/c1-15-6-5-7-16(14-18-10-12-20-13-11-18)17(15)19-8-3-2-4-9-19/h1-14H2

InChI Key

SVKGXNXFNRASBD-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C1N2CCCCC2)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.